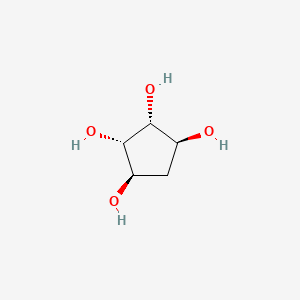
Silicon28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicon-28 is a stable isotope of silicon, constituting approximately 92% of naturally occurring silicon. It is a crucial material in various scientific and industrial applications due to its unique properties, such as high thermal conductivity and spin neutrality. These characteristics make it particularly valuable in the fields of quantum computing and semiconductor technology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silicon-28 can be synthesized through the isotopic enrichment of silicon tetrafluoride. This process involves the separation of silicon isotopes using gas centrifugation or other isotope separation techniques. The enriched silicon tetrafluoride is then converted to silicon-28 through a series of chemical reactions .
Industrial Production Methods: In industrial settings, silicon-28 is produced by first converting silicon tetrafluoride to silicon tetrachloride through sequential reactions with aluminum(III) chloride. The silicon tetrachloride is then purified through distillation to achieve high isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Silicon-28 undergoes various chemical reactions, including:
Oxidation: Silicon-28 can be oxidized to form silicon dioxide.
Reduction: It can be reduced to elemental silicon using reducing agents like aluminum powder.
Substitution: Silicon-28 can participate in substitution reactions to form compounds like silane and silicon trichloride
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Aluminum powder at elevated temperatures.
Substitution: Metal hydrides such as calcium hydride, lithium aluminum hydride, and sodium hydride
Major Products:
Oxidation: Silicon dioxide.
Reduction: Elemental silicon.
Substitution: Silane and silicon trichloride
Scientific Research Applications
Silicon-28 has a wide range of applications in scientific research:
Quantum Computing: Due to its spin neutrality, silicon-28 is used in the development of quantum computers, where it helps in maintaining coherence in quantum bits.
Semiconductor Technology: Its high thermal conductivity makes it ideal for use in semiconductor devices, improving heat dissipation and performance.
Photonics and Quantum Sensing: Silicon-28 is used in photonics and quantum sensing technologies due to its unique optical properties.
Mechanism of Action
The mechanism by which silicon-28 exerts its effects is primarily related to its isotopic purity and spin neutrality. In quantum computing, silicon-28’s lack of nuclear spin reduces decoherence, allowing for more stable quantum bits. Its high thermal conductivity aids in efficient heat dissipation in semiconductor devices, enhancing their performance and longevity .
Comparison with Similar Compounds
Silicon-29: Contains a nuclear spin, making it less suitable for quantum computing applications.
Silicon-30: Also contains a nuclear spin and is less abundant than silicon-28
Uniqueness of Silicon-28: Silicon-28’s high isotopic purity, spin neutrality, and thermal conductivity distinguish it from other silicon isotopes. These properties make it uniquely suited for advanced technological applications, particularly in quantum computing and high-performance semiconductor devices .
Properties
CAS No. |
14276-58-5 |
|---|---|
Molecular Formula |
MgMoO4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




